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Compound of Interest

Compound Name:
N,N-Dimethyl-3-(4-

nitrophenyl)benzamide

CAS No.: 1365272-33-8

Cat. No.: B577397 Get Quote

Executive Summary
The nitrophenyl benzamide scaffold represents a "privileged structure" in medicinal chemistry,

exhibiting versatile biological activity through its ability to adopt distinct conformations (e.g.,

"butterfly-like" binding). This guide provides a technical comparison of these derivatives,

specifically focusing on their utility as Direct InhA Inhibitors for Mycobacterium tuberculosis

(Mtb) and as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.

Unlike standard therapies that often require enzymatic activation (pro-drugs), many nitrophenyl

benzamide derivatives function as direct inhibitors. This distinction is critical for researchers

targeting drug-resistant strains (e.g., MDR-TB or NNRTI-resistant HIV).

Comparative Analysis: InhA Inhibitors
(Tuberculosis)[1][2]
The Mechanistic Advantage
The primary target for these derivatives in tuberculosis research is InhA (Enoyl-acyl carrier

protein reductase).

Standard Care (Isoniazid): A pro-drug requiring activation by the bacterial catalase-

peroxidase KatG. Mutations in katG are the leading cause of Isoniazid resistance.
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Nitrophenyl Benzamides: Bind directly to the InhA substrate-binding loop, bypassing the

need for KatG activation. This makes them effective against Isoniazid-resistant strains.

IC50 Data Comparison
The following table compares specific nitrophenyl benzamide derivatives (NITD series) against

standard controls. Note the correlation between enzymatic inhibition (IC50) and whole-cell

potency (MIC).[1]

Compound ID
Structure
Class

InhA Enzyme
IC50 (µM)

Mtb H37Rv
MIC (µM)

Mechanism
Note

NITD-564

4-hydroxy-2-

pyridone

benzamide

0.59 0.16

Direct InhA

binder; High cell

permeability.

NITD-529

Nitrophenyl

benzamide

analog

9.60 1.54

Moderate

potency; lower

lipophilicity.

NITD-916
Dimethylcyclohe

xyl derivative
No Shift 0.05

High potency

driven by cellular

accumulation

(LogP > 4).

Isoniazid
Hydrazide

(Control)
N/A (Pro-drug)* 0.33

Requires KatG

activation to form

INH-NAD adduct.

Triclosan Phenol (Control) 0.20 10-20

Potent enzyme

inhibitor but poor

cellular efflux

profile.

Data Source: Manjunatha et al. (2015) & NIH PubChem BioAssay data [1].

Pathway Visualization: Mode of Action
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The following diagram illustrates the critical bypass mechanism utilized by nitrophenyl

benzamides compared to Isoniazid.
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Figure 1: Mechanism of Action comparison. Nitrophenyl benzamides (Green) directly inhibit

InhA, whereas Isoniazid (Grey) requires KatG activation, a common site of resistance.

Comparative Analysis: HIV-1 Reverse
Transcriptase[4][5][6][7]
Structural Versatility (NNRTIs)
In HIV research, 2-nitro-N-phenylbenzamide derivatives function as Non-Nucleoside Reverse

Transcriptase Inhibitors (NNRTIs). They bind to a hydrophobic pocket (NNIBP) adjacent to the

active site, locking the enzyme in an inactive conformation ("butterfly" mode).

Potency Against Resistant Strains
A key performance metric for this class is activity against the K103N mutation, which renders

first-generation NNRTIs (like Nevirapine) ineffective.
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Compound ID Target Strain IC50 (µM) Fold Change vs WT

Fragment 7

(Nitrobenzene)
HIV-1 RT (Wild Type) 28.0 1.0

Fragment 7 HIV-1 RT (K103N) 31.5 1.1 (Retains activity)

SP-10 (Benzamide

Deriv.)
HIV-1 (Wild Type) 0.000036 N/A

Nevirapine (Control) HIV-1 RT (K103N) >10.0
>100x Loss of

potency

Data Source: Evaluation of benzamide derivatives (SP-10) and fragment screening [2][3].

Experimental Protocols (Self-Validating Systems)
To replicate the IC50 data presented above, the following protocols utilize internal controls to

ensure data integrity.

InhA Enzymatic Inhibition Assay
Objective: Measure the rate of NADH oxidation by InhA in the presence of the inhibitor.

Reagent Prep:

Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

Cofactor: NADH (absorbs at 340 nm).

Workflow:

Mix InhA enzyme (10 nM final) with varying concentrations of Benzamide derivative in

assay buffer.

Control Step: Include a "No Enzyme" blank to account for spontaneous NADH oxidation.

Incubate for 10 minutes at 25°C to allow equilibrium binding.
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Initiate reaction by adding DD-CoA (50 µM) and NADH (100 µM).

Validation:

Monitor absorbance decrease at 340 nm using a kinetic microplate reader.

Pass Criteria: The Z-factor of the assay must be > 0.5 using Triclosan as a positive

control.

Cell-Based Viability Workflow (Mtb)
Objective: Determine MIC/IC50 in whole cells using the Resazurin Microtiter Assay (REMA).

Culture M. tuberculosis
(H37Rv strain)

96-Well Plate Setup
(Serial Dilution of Benzamide)

Incubate 5-7 Days
@ 37°C
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(Blue, Non-fluorescent)

Measure Fluorescence
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Click to download full resolution via product page

Figure 2: REMA workflow for determining cellular potency. The shift from Blue to Pink indicates

viable bacterial metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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